![molecular formula C14H9F4NO B5014234 N-benzyl-2,3,4,5-tetrafluorobenzamide](/img/structure/B5014234.png)
N-benzyl-2,3,4,5-tetrafluorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-benzyl-2,3,4,5-tetrafluorobenzamide can be achieved through the condensation reaction of benzoyl chloride derivatives with benzylamines in the presence of a base. For instance, the synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide, a related compound, was obtained at a high yield from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline using standard synthetic procedures (Hehir & Gallagher, 2023).
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by the co-planarity of aromatic rings and the orientation of the amide group, which is influenced by hydrogen bonding and other intermolecular interactions. For example, in the crystal structure of a tri-fluorinated benzamide analogue, both aromatic rings are almost co-planar, with the central amide group plane oriented at a specific angle due to amide⋯amide hydrogen bonds, highlighting the significance of fluorination on molecular conformation (Hehir & Gallagher, 2023).
Chemical Reactions and Properties
Fluorinated benzamides, such as this compound, exhibit unique reactivity due to the presence of fluorine atoms. Fluorine atoms can influence the electronic properties of the compound, affecting its reactivity in nucleophilic substitution reactions and potentially enabling its participation in metal-catalyzed C-H bond functionalization reactions (Al Mamari et al., 2019).
properties
IUPAC Name |
N-benzyl-2,3,4,5-tetrafluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-10-6-9(11(16)13(18)12(10)17)14(20)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCOQJWVJOGHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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